1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one
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Overview
Description
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is a complex organic compound that features both phenolic and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one typically involves multi-step organic reactions. One possible route includes:
Formation of the thiazole ring: This can be achieved by reacting 4-methylthiosemicarbazide with α-haloketones under basic conditions.
Coupling with the phenolic compound: The thiazole derivative is then coupled with 5-ethyl-2,4-dihydroxybenzaldehyde through a condensation reaction, often using a base such as sodium hydroxide or potassium carbonate.
Final product formation: The intermediate product undergoes further reactions, such as oxidation or reduction, to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenolic and thiazole groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methylthiazol-2-yl)ethan-1-one
- 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)propan-1-one
Uniqueness: 1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethan-1-one is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
1-(5-ethyl-2,4-dihydroxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-9-4-10(12(17)5-11(9)16)13(18)6-14-15-8(2)7-19-14/h4-5,7,16-17H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGCUIHTQQLUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC(=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350510 |
Source
|
Record name | F1930-0029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170466-78-1 |
Source
|
Record name | F1930-0029 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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